molecular formula C7H5F3N2O3 B1599895 O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine CAS No. 94832-15-2

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

Cat. No. B1599895
CAS RN: 94832-15-2
M. Wt: 222.12 g/mol
InChI Key: KIEHAOBEQSYFRF-UHFFFAOYSA-N
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Description

“O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine” is a chemical compound with the CAS Number: 94832-15-2. Its IUPAC name is 1-(aminooxy)-4-nitro-2-(trifluoromethyl)benzene . It has a molecular weight of 222.12 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine” is 1S/C7H5F3N2O3/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)15-11/h1-3H,11H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Reaction Kinetics and Mechanisms

  • Antioxidant and Radioprotective Activities : Nitroxide radicals, including those derived from hydroxylamines like O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine, are known for their potent antioxidant properties and effectiveness as non-thiol radioprotectants. The reactivity of these compounds with hydroxyl radicals and their ability to detoxify secondary radicals derived from hydroxyl adducts highlight their potential in radioprotection and therapeutic applications (Samuni et al., 2002).

Stability in Environmental Systems

  • Role in Bioremediation : The study of the stability and reactivity of hydroxylamine intermediates, such as those derived from O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine, in the reduction of nitroaromatic compounds is crucial for understanding the mechanisms underlying bioremediation processes. These intermediates play a significant role in transforming environmental pollutants into less harmful substances (Wang et al., 2004).

Molecular Structure Analysis

  • Gas Phase Structure Determination : Research on the gas phase structure of related hydroxylamines, such as O-nitrobis(trifluoromethyl)hydroxylamine, reveals significant insights into the bond lengths, bonding characteristics, and overall molecular geometry, which are essential for understanding the chemical behavior and reactivity of these compounds (Trautner et al., 2002).

Environmental Chemistry and Microbiology

  • Contribution to Nitrous Oxide Formation : The role of hydroxylamine as a precursor in nitrous oxide (N2O) formation within soil ecosystems, especially in the context of nitrogen cycling and greenhouse gas emissions, has been investigated. Understanding how compounds like O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine interact in natural systems can inform strategies to mitigate N2O emissions (Liu et al., 2016).

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statement H301 indicates that it is toxic if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and if swallowed, immediately calling a poison center or doctor/physician (P301+P310) .

properties

IUPAC Name

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O3/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)15-11/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEHAOBEQSYFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472349
Record name O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine

CAS RN

94832-15-2
Record name O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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